molecular formula C6H6N4O4 B024414 2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water CAS No. 882513-61-3

2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water

Cat. No.: B024414
CAS No.: 882513-61-3
M. Wt: 204.09 g/mol
InChI Key: HORQAOAYAYGIBM-IDEBNGHGSA-N
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Description

2,4-Dinitrophenylhydrazine-13C6, stabilized with water, is a stable isotope-labeled compound. It is a derivative of 2,4-Dinitrophenylhydrazine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in analytical chemistry for detecting and quantifying carbonyl groups in various analytes, including proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dinitrophenylhydrazine-13C6 involves the reaction of 2,4-Dinitrochlorobenzene with hydrazine-13C6 under controlled conditions. The reaction typically occurs in an aqueous medium with ethanol as a solvent. The mixture is cooled in an ice bath to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,4-Dinitrophenylhydrazine-13C6 follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is stabilized with water to prevent degradation during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenylhydrazine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitrophenylhydrazine-13C6 is widely used in scientific research, including:

Mechanism of Action

The compound reacts with carbonyl groups in analytes to form hydrazones, which can be detected and quantified using various analytical techniques. The reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a stable hydrazone product. This reaction is specific to carbonyl groups, making it a valuable tool in analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenylhydrazine-13C6 is unique due to its stable isotope labeling, which allows for more precise and accurate quantification in analytical applications. The carbon-13 isotopes provide distinct mass spectrometric signatures, enhancing the sensitivity and specificity of detection methods .

Properties

IUPAC Name

(2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORQAOAYAYGIBM-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470806
Record name [2,4-Dinitro(~13~C_6_)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882513-61-3
Record name [2,4-Dinitro(~13~C_6_)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
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2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
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2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
Reactant of Route 4
2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
Reactant of Route 5
2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
Reactant of Route 6
2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water

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